2-Hydroxy-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-Hydroxy-N-(pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes the cleavage of carbon-carbon bonds, leading to the formation of the desired amide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-Hydroxy-N-(pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its role in inhibiting quorum sensing in bacteria, which is a mechanism used by bacteria to communicate and form biofilms.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as a quorum sensing inhibitor, the compound interferes with the signaling pathways used by bacteria to communicate and form biofilms. This is achieved by binding to the receptor proteins involved in the quorum sensing process, thereby blocking the signaling molecules from activating the pathway .
Comparison with Similar Compounds
2-Hydroxy-N-(pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives such as:
N-(pyridin-2-yl)amides: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
2-Hydroxyquinoline: Another compound with a similar structure that is used in various biological and chemical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-hydroxy-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C6H7N3O2/c10-4-5(11)9-6-7-2-1-3-8-6/h1-3,10H,4H2,(H,7,8,9,11) |
InChI Key |
XDYSLUPMKMVZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CO |
Origin of Product |
United States |
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